molecular formula C13H14ClNO B1591273 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride CAS No. 31963-35-6

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride

Cat. No.: B1591273
CAS No.: 31963-35-6
M. Wt: 235.71 g/mol
InChI Key: USRYZTSPSJXQFU-UHFFFAOYSA-N
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Description

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various experimental and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride can be synthesized through several methods, including the reaction of 2-phenoxyphenylmethylamine with hydrochloric acid. The reaction typically involves heating the starting materials in a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of more complex molecules and is employed in the study of reaction mechanisms and molecular interactions.

Applications in Chemistry:

  • Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

  • Mechanistic Studies: Researchers use it to investigate reaction pathways and intermediates in organic synthesis.

Applications in Biology:

  • Biochemical Assays: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.

  • Drug Development: It serves as a precursor in the development of new therapeutic agents.

Applications in Medicine:

  • Pharmaceutical Synthesis: this compound is used in the synthesis of active pharmaceutical ingredients (APIs).

  • Drug Screening: It is employed in high-throughput screening assays to identify potential drug candidates.

Applications in Industry:

  • Material Science: The compound is used in the development of advanced materials with specific properties.

  • Catalysis: It acts as a ligand in catalytic processes to enhance reaction efficiency.

Mechanism of Action

The mechanism by which 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors to modulate their activity. In synthetic chemistry, it undergoes various reactions to form new chemical bonds and structures.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

  • Receptor Binding: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride is compared to other similar compounds based on its structural features and reactivity. Some similar compounds include:

  • 2-Phenoxyphenylmethylamine: Similar in structure but lacks the hydrochloride group.

  • Phenylmethanamine derivatives: These compounds have variations in the phenyl ring and functional groups.

  • Other substituted phenylamines: These compounds have different substituents on the phenyl ring, leading to variations in reactivity and applications.

Uniqueness: this compound stands out due to its specific reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and serve as an intermediate in complex syntheses makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(2-phenoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRYZTSPSJXQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590018
Record name 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31963-35-6
Record name 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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